

A Comprehensive Toxicological Profile of Hexanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexanenitrile

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Introduction

Hexanenitrile (CAS No. 628-73-9), also known as capronitrile, is an aliphatic nitrile used in various industrial applications, including as an intermediate in chemical synthesis. A thorough understanding of its toxicological profile is essential for ensuring safe handling and for predicting potential adverse effects in the context of drug development and human health risk assessment. This technical guide provides an in-depth overview of the available toxicological data for **hexanenitrile**, including its acute and chronic toxicity, genotoxicity, and reproductive effects. The experimental protocols for key studies are detailed, and the metabolic pathway is visualized to provide a comprehensive understanding of its toxicokinetics.

Acute Toxicity

The acute toxicity of **hexanenitrile** is primarily attributed to the metabolic release of cyanide, a potent inhibitor of cellular respiration.^[1] Symptoms of acute exposure are consistent with cyanide poisoning and can include headache, dizziness, nausea, and in severe cases, convulsions and respiratory arrest.^{[2][3]}

Table 1: Acute Toxicity of **Hexanenitrile**

Test	Species	Route	Value	Reference
LD50	Mouse	Oral	463 mg/kg	[3]

No specific oral LD50 data for rats, or dermal LD50 and inhalation LC50 data for any species were found in the reviewed literature.

Repeated Dose and Chronic Toxicity

Direct studies on the repeated dose and chronic toxicity of **hexanenitrile** are limited. The Research Institute for Fragrance Materials (RIFM) has assessed these endpoints using data from a read-across analog, dodecanenitrile (CAS No. 2437-25-4).[4] In an OECD 422-compliant study, Wistar rats were administered dodecanenitrile by gavage at doses of 0, 50, 250, or 1000 mg/kg/day.[4] Based on this study, a No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was derived.[4]

Table 2: Repeated Dose Toxicity (Read-Across from Dodecanenitrile)

Study Type	Species	Route	NOAEL	LOAEL	Reference
OECD 422	Rat	Gavage	50 mg/kg/day	Not Established	[4]

A derived NOAEL of 16.7 mg/kg/day for **hexanenitrile** was calculated by applying a safety factor.[4]

There is no available data on the chronic toxicity or carcinogenicity of **hexanenitrile**.

Genotoxicity

Hexanenitrile has been evaluated for its genotoxic potential in both bacterial and mammalian cell systems. The available data indicate that **hexanenitrile** is not genotoxic.[4]

Table 3: Genotoxicity of **Hexanenitrile**

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test (OECD 471)	S. typhimurium & E. coli	With and without S9	Negative	[4]
In Vitro Micronucleus (OECD 487)	Human peripheral blood lymphocytes	With and without S9	Negative	[4]
BlueScreen Assay	Human cell- based	With and without S9	Negative	[4]

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, the reproductive and developmental toxicity of **hexanenitrile** has been assessed using read-across data from dodecanenitrile.[4] An OECD 422-compliant study in Wistar rats provides the basis for the reproductive toxicity assessment.

Table 4: Reproductive and Developmental Toxicity (Read-Across from Dodecanenitrile)

Study Type	Species	Route	NOAEL (Fertility)	NOAEL (Developmental)	Reference
OECD 422	Rat	Gavage	250 mg/kg/day	250 mg/kg/day	[4]

Other Toxicological Endpoints

- Skin Sensitization: Based on data from the read-across analog octanenitrile (CAS No. 124-12-9), **hexanenitrile** is not expected to be a skin sensitizer.[4]
- Phototoxicity/Photoallergenicity: UV/Vis absorption spectra indicate that **hexanenitrile** does not absorb light in the range of 290-700 nm, suggesting a low potential for phototoxicity or photoallergenicity.[4]

- Local Respiratory Toxicity: The exposure to **hexanenitrile** is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material, indicating a low risk of local respiratory toxicity at current exposure levels.^[4]

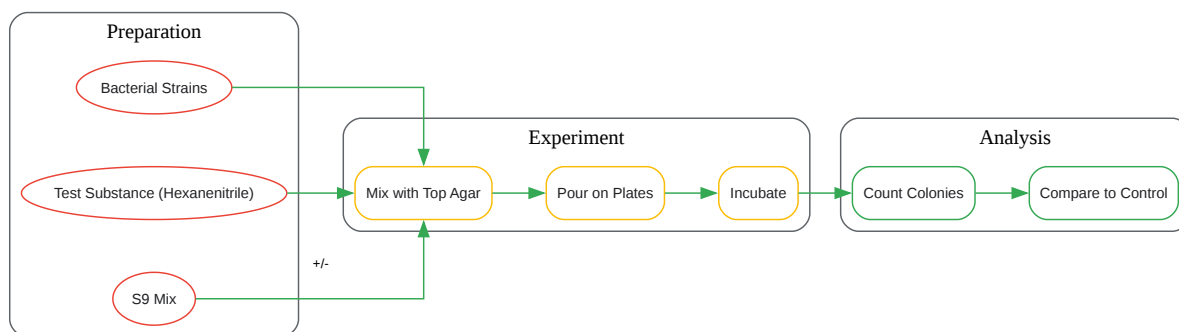
Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The mutagenic potential of **hexanenitrile** was evaluated using the Ames test, following OECD Guideline 471.

- Principle: This assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid. The assay measures the ability of a substance to cause a reverse mutation, restoring the ability of the bacteria to grow on an amino acid-deficient medium.
- Methodology:
 - Strains: *S. typhimurium* strains TA98, TA100, TA1535, TA1537, and *E. coli* strain WP2uvrA were used.
 - Exposure: The bacteria were exposed to **hexanenitrile** (dissolved in DMSO) at concentrations up to 5000 µg/plate.
 - Metabolic Activation: The assay was conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
 - Procedure: The plate incorporation method was used, where the test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar and poured onto minimal glucose agar plates.
 - Incubation: Plates were incubated at 37°C for 48-72 hours.
 - Evaluation: The number of revertant colonies was counted and compared to the solvent control. A substance is considered mutagenic if it produces a dose-related increase in the

number of revertant colonies.[4]



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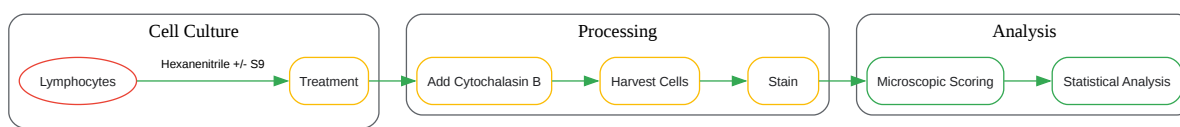
Ames Test (OECD 471) Workflow.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The potential of **hexanenitrile** to induce chromosomal damage was assessed using the in vitro micronucleus test, following OECD Guideline 487.

- Principle: This assay detects micronuclei, which are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
- Methodology:
 - Cell Type: Human peripheral blood lymphocytes were used.
 - Exposure: The cells were treated with **hexanenitrile** (dissolved in DMSO) at various concentrations.

- Metabolic Activation: The assay was performed with and without an S9 metabolic activation system.
- Cytokinesis Block: Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- Harvest and Staining: Cells were harvested, fixed, and stained to visualize the nuclei and micronuclei.
- Evaluation: The frequency of micronucleated binucleated cells was determined by microscopic analysis and compared to the solvent control. A substance is considered positive if it induces a significant, dose-related increase in the frequency of micronucleated cells.[4]



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In Vitro Micronucleus Test (OECD 487) Workflow.

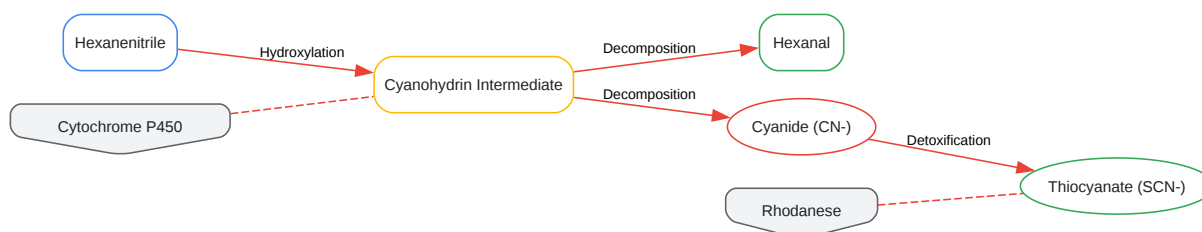
Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for aliphatic nitriles, including **hexanenitrile**, involves their metabolism to cyanide.[1] This process is primarily mediated by the cytochrome P450 enzyme system in the liver.[2]

The proposed metabolic pathway involves the following steps:

- Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of the carbon atom alpha to the nitrile group.
- Cyanohydrin Formation: This hydroxylation results in the formation of an unstable cyanohydrin intermediate.

- **Cyanide Release:** The cyanohydrin spontaneously decomposes to release a cyanide ion (CN⁻) and an aldehyde.
- **Detoxification:** The released cyanide can be detoxified by the enzyme rhodanese, which converts it to the less toxic thiocyanate (SCN⁻), which is then excreted in the urine.



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*Metabolic Pathway of **Hexanenitrile**.*

Conclusion

The available toxicological data for **hexanenitrile** suggest a low order of acute toxicity via the oral route in mice, with the primary hazard being the metabolic release of cyanide. It is not considered to be genotoxic based on in vitro assays. Data on repeated dose and reproductive toxicity are based on read-across from other aliphatic nitriles and indicate a low level of concern. There is a lack of specific data on chronic toxicity and carcinogenicity for **hexanenitrile**. The primary metabolic pathway involves cytochrome P450-mediated oxidation to an unstable cyanohydrin, which releases cyanide. This comprehensive profile provides a valuable resource for researchers, scientists, and drug development professionals in assessing the potential risks associated with **hexanenitrile** exposure.

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- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Hexanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769357#toxicological-data-of-hexanenitrile]

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